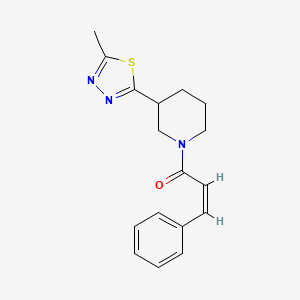
(Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is also known as MTDP and has been found to exhibit promising results in several studies.
Wirkmechanismus
The mechanism of action of MTDP involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been found to target several key signaling pathways involved in the regulation of cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
MTDP has been found to exhibit several biochemical and physiological effects in the body. Studies have shown that this compound can modulate the expression of several genes involved in the regulation of cell growth, apoptosis, and angiogenesis. Additionally, MTDP has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTDP in lab experiments is its high potency and selectivity against cancer cells. This compound has been found to exhibit minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the main limitations of using MTDP in lab experiments is its complex synthesis process, which may limit its availability and scalability.
Zukünftige Richtungen
There are several future directions for research on MTDP. One of the most promising areas of research is the development of novel drug delivery systems for this compound, which may enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of MTDP and to identify potential drug targets for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of MTDP in humans, which may pave the way for its use in cancer treatment.
Synthesemethoden
The synthesis of (Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex process that requires several steps. One of the most commonly used methods for the synthesis of MTDP involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-(piperidin-1-yl) prop-2-en-1-one in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
MTDP has been found to have potential applications in several areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that MTDP exhibits significant anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
(Z)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-13-18-19-17(22-13)15-8-5-11-20(12-15)16(21)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSCPQFZJCKRCB-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

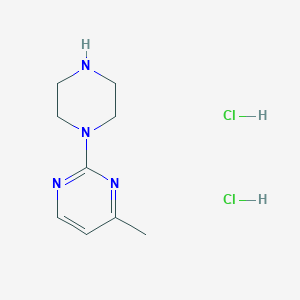


![(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2634293.png)

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)
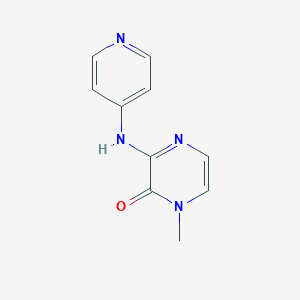
![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)
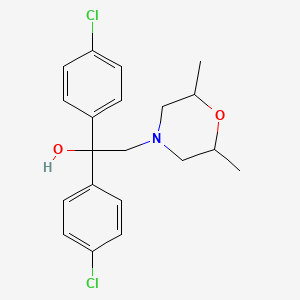
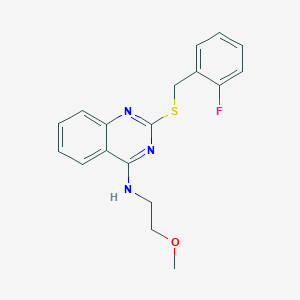
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)